N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a chlorophenyl group, a fluoro group, and a morpholinylsulfonyl group attached to a benzamide core.
Preparation Methods
The synthesis of N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the introduction of the chlorophenyl, fluoro, and morpholinylsulfonyl groups onto the benzamide core. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group, which is then reduced to an amine.
Chlorination and Fluorination: The amine is chlorinated to introduce the chlorophenyl group, followed by fluorination to add the fluoro group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide: This compound has a methyl group instead of a fluoro group, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide: The presence of a chloro group instead of a fluoro group can also lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16ClFN2O4S |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-13-2-1-3-14(11-13)20-17(22)12-4-5-15(19)16(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
InChI Key |
ATPSGMYGGVDVAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
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